Sodium 3-(trifluoromethyl)benzoate

Overview

Description

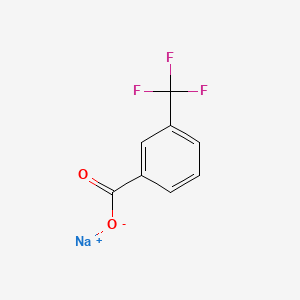

Sodium 3-(trifluoromethyl)benzoate is a chemical compound with the molecular formula C8H4F3NaO2. It is a sodium salt of 3-(trifluoromethyl)benzoic acid and is characterized by the presence of a trifluoromethyl group attached to the benzene ring.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of sodium 3-(trifluoromethyl)benzoate typically involves the reaction of 3-(trifluoromethyl)benzoic acid with a sodium base, such as sodium hydroxide. The reaction is carried out in an aqueous medium, where the acid reacts with the base to form the sodium salt. The general reaction can be represented as follows:

C8H5F3O2+NaOH→C8H4F3NaO2+H2O

Industrial Production Methods: In industrial settings, the production of this compound may involve more efficient and scalable processes. One common method is the direct fluorination of benzoic acid derivatives using trifluoromethylating agents such as trifluoromethyl iodide or trifluoromethyl sulfonate, followed by neutralization with a sodium base .

Chemical Reactions Analysis

Types of Reactions: Sodium 3-(trifluoromethyl)benzoate can undergo various chemical reactions, including:

Substitution Reactions: The trifluoromethyl group can participate in nucleophilic aromatic substitution reactions, where nucleophiles replace hydrogen atoms on the benzene ring.

Oxidation and Reduction Reactions: The compound can be oxidized or reduced under specific conditions to form different derivatives.

Coupling Reactions: It can be used in coupling reactions, such as Suzuki-Miyaura coupling, to form carbon-carbon bonds with other aromatic compounds.

Common Reagents and Conditions:

Nucleophilic Substitution: Reagents like sodium methoxide or potassium tert-butoxide in polar aprotic solvents.

Oxidation: Reagents like potassium permanganate or chromium trioxide.

Reduction: Reagents like lithium aluminum hydride or sodium borohydride.

Coupling: Palladium catalysts in the presence of boronic acids or esters.

Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, nucleophilic substitution can yield various substituted benzoates, while coupling reactions can produce biaryl compounds .

Scientific Research Applications

Sodium 3-(trifluoromethyl)benzoate has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of sodium 3-(trifluoromethyl)benzoate is primarily related to the presence of the trifluoromethyl group, which can influence the compound’s reactivity and interactions with biological targets. The trifluoromethyl group is known to enhance the lipophilicity and metabolic stability of molecules, which can improve their bioavailability and efficacy . The compound may interact with specific enzymes or receptors, modulating their activity and leading to various biological effects .

Comparison with Similar Compounds

Sodium 4-(trifluoromethyl)benzoate: Similar structure but with the trifluoromethyl group in the para position.

Sodium 2-(trifluoromethyl)benzoate: Similar structure but with the trifluoromethyl group in the ortho position.

Sodium benzoate: Lacks the trifluoromethyl group, resulting in different chemical properties and applications.

Uniqueness: Sodium 3-(trifluoromethyl)benzoate is unique due to the position of the trifluoromethyl group on the benzene ring, which can significantly influence its chemical reactivity and biological activity. The meta position of the trifluoromethyl group can lead to different steric and electronic effects compared to the ortho and para positions, making it a valuable compound for specific applications .

Biological Activity

Sodium 3-(trifluoromethyl)benzoate is a compound that has garnered attention in various fields, particularly in medicinal chemistry and biological research. This article delves into its biological activity, mechanisms of action, relevant case studies, and comparative analyses with similar compounds.

Chemical Structure and Properties

This compound has the chemical formula and features a trifluoromethyl group attached to the benzene ring at the meta position. The presence of this group significantly influences its lipophilicity and metabolic stability, enhancing its potential bioactivity .

The biological activity of this compound is primarily attributed to the trifluoromethyl moiety, which can modulate interactions with various biomolecules, including enzymes and receptors. This group is known for:

- Enhancing Lipophilicity : Improving the compound's ability to penetrate biological membranes.

- Increasing Metabolic Stability : Reducing susceptibility to metabolic degradation, thus prolonging its action in biological systems .

Biological Activities

This compound exhibits a range of biological activities:

- Antimicrobial Properties : It has shown effectiveness against various bacterial strains and protozoa. For instance, derivatives of this compound have been tested for antiprotozoal activity against Entamoeba histolytica and Giardia intestinalis, demonstrating significant potency (IC50 values < 0.050 µM) .

- Anti-inflammatory Effects : Research indicates that sodium benzoate (the parent compound) can modulate immune responses, affecting cytokine levels and lymphocyte proliferation .

- Potential Neuroprotective Effects : Studies suggest that sodium benzoate may have therapeutic potential in treating conditions such as depression and neurodegenerative diseases by influencing neurotransmitter systems .

Case Studies

-

In Vivo Studies in Rodents :

- A study administered sodium benzoate at doses of 200–700 mg/kg to rats over 30 days. Results indicated increased levels of pro-inflammatory cytokines (TNF-α, IL-6), alongside decreased body weight .

- Another study on pregnant rats revealed hormonal disruptions, including altered thyroid hormone levels, suggesting potential teratogenic effects at higher doses .

- Antimicrobial Efficacy :

Comparative Analysis with Similar Compounds

| Compound | Position of Trifluoromethyl | Biological Activity |

|---|---|---|

| This compound | Meta | Antimicrobial, anti-inflammatory |

| Sodium 4-(trifluoromethyl)benzoate | Para | Similar activities but varies in potency |

| Sodium 2-(trifluoromethyl)benzoate | Ortho | Different steric effects; less studied |

| Sodium Benzoate | None | Known for metabolic effects but less potent |

The positioning of the trifluoromethyl group plays a crucial role in determining the compound's reactivity and biological activity. The meta position in this compound confers unique steric and electronic properties compared to its ortho and para counterparts, making it a valuable candidate for further research.

Properties

IUPAC Name |

sodium;3-(trifluoromethyl)benzoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H5F3O2.Na/c9-8(10,11)6-3-1-2-5(4-6)7(12)13;/h1-4H,(H,12,13);/q;+1/p-1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FETAXBXCYXFUNC-UHFFFAOYSA-M | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)C(F)(F)F)C(=O)[O-].[Na+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H4F3NaO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

454-92-2 (Parent) | |

| Record name | Benzoic acid, 3-(trifluoromethyl)-, sodium salt (1:1) | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0069226411 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

DSSTOX Substance ID |

DTXSID30219269 | |

| Record name | m-Toluic acid, alpha,alpha,alpha-trifluoro-, sodium salt | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30219269 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

212.10 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

69226-41-1 | |

| Record name | Benzoic acid, 3-(trifluoromethyl)-, sodium salt (1:1) | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0069226411 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Benzoic acid, 3-(trifluoromethyl)-, sodium salt (1:1) | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | m-Toluic acid, alpha,alpha,alpha-trifluoro-, sodium salt | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30219269 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Benzoic acid, 3-(trifluoromethyl)-, sodium salt (1:1) | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | Sodium 3-(trifluoromethyl)benzoate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.